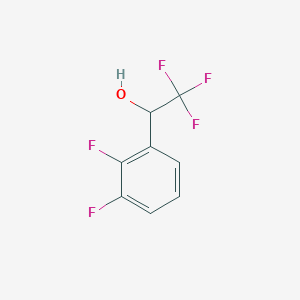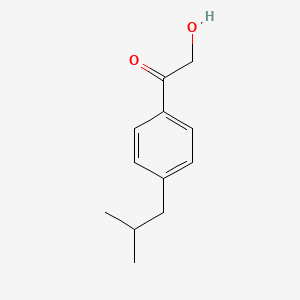
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol is a chemical compound belonging to the class of tetrahydroisoquinolines.
Métodos De Preparación
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol typically involves the reduction of isoquinoline derivatives. One common method includes the reduction of 7-formyl-1,2,3,4-tetrahydroisoquinoline using sodium borohydride (NaBH4) in methanol. This reaction proceeds under mild conditions and yields the desired alcohol .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, which can be optimized for higher yields and purity .
Análisis De Reacciones Químicas
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Aplicaciones Científicas De Investigación
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar compounds to (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol include:
(3-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol: This compound has similar structural features but with a methyl group at the 3-position.
(3R)-7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: This compound contains a nitro group, which can significantly alter its chemical and biological properties.
Propiedades
Número CAS |
220247-51-8 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroisoquinolin-7-ylmethanol |
InChI |
InChI=1S/C10H13NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-2,5,11-12H,3-4,6-7H2 |
Clave InChI |
RAUHFTOXJZRVIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)





![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)


![1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane](/img/structure/B11721655.png)


